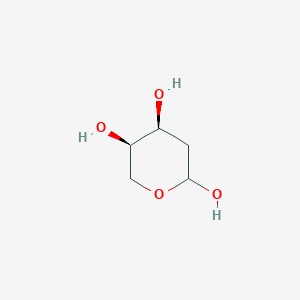

(4S,5R)-oxane-2,4,5-triol

Description

Significance of Pyranose Ring Systems in Medicinal Chemistry and Chemical Biology

The pyranose ring is a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom. wikipedia.org This structural motif is a cornerstone of carbohydrate chemistry, as many monosaccharides, such as glucose, exist predominantly in a pyranose form. wikipedia.org The formation of the pyranose ring occurs through an intramolecular reaction between a hydroxyl group (typically on carbon 5) and the aldehyde at carbon 1 of a sugar, creating a thermodynamically stable hemiacetal. wikipedia.org

In medicinal chemistry and chemical biology, the significance of the pyranose ring system is multifaceted:

Biomimicry and Scaffolding: Pyranose rings are ubiquitous in nature, forming the backbone of polysaccharides like cellulose (B213188) and starch, and are key components of many natural products with significant biological activities. solubilityofthings.comvedantu.com This natural prevalence makes them ideal scaffolds for designing novel therapeutic agents. Scaffold-based drug design provides a fundamental framework for developing new drugs, and exploring non-aromatic ring systems like pyranose is crucial for creating drug candidates with improved properties. nih.gov

Structural Stability and Conformation: The pyranose ring is not planar; it adopts puckered conformations, primarily stable "chair" forms, to minimize steric strain and position the carbon atoms close to their ideal tetrahedral geometry. wikipedia.org This defined three-dimensional structure holds substituents, such as hydroxyl groups, at relatively constant angles, which is critical for specific molecular recognition and binding events with biological targets like proteins and enzymes. wikipedia.org While often viewed as a rigid scaffold, studies have shown that external forces can induce conformational changes in the pyranose ring, suggesting a role as a potential modulator of biological function. pnas.org

Pharmacological Relevance: Molecules incorporating the pyranose structure exhibit a wide array of pharmacological actions, including antimicrobial, antiviral, and anticancer activities. vedantu.com The hydroxyl groups on the ring are key to its hydrophilicity and can participate in hydrogen bonding, a crucial interaction for drug-target binding and solubility. solubilityofthings.com Derivatives are often synthesized by modifying these hydroxyl groups or attaching other functional moieties to the ring, leading to compounds with potential therapeutic applications. evitachem.com

Stereochemical Attributes and Structural Nuances of the (4S,5R)-oxane-2,4,5-triol Scaffold

The compound is a deoxy sugar, meaning one of its hydroxyl groups has been replaced by a hydrogen atom; in this case, it is synonymous with 2-Deoxy-D-Ribopyranose, indicating the absence of the hydroxyl group at the C2 position compared to D-Ribose. nih.gov The pyranose ring itself adopts a stable chair conformation, which minimizes torsional and steric strain among its substituents. wikipedia.org The orientation of the three hydroxyl groups as either axial or equatorial on this puckered ring is a direct consequence of its inherent stereochemistry and is fundamental to its chemical reactivity and biological recognition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₅H₁₀O₄ nih.gov |

| Molecular Weight | 134.13 g/mol nih.gov |

| Synonyms | 2-Deoxy-D-Ribopyranose, 2-Deoxy-L-erythro-pentopyranose nih.gov |

| InChIKey | ZVQAVWAHRUNNPG-PYHARJCCSA-N nih.gov |

| Complexity | 69.9 nih.gov |

| Hydrogen Bond Donor Count | 3 nih.gov |

This table was generated based on data from the PubChem database. nih.gov

Historical and Current Academic Research Perspectives on Oxane-2,4,5-triol (B12318635) Derivatives

Historically, research on oxane-2,4,5-triol structures is deeply rooted in the broader field of carbohydrate chemistry. The work of Hermann Emil Fischer in determining the linear structures of sugars and later the conclusive determination by Haworth's group that hexose (B10828440) sugars preferentially form pyranose rings laid the foundation for understanding these cyclic structures. wikipedia.org The study of deoxy sugars, such as the parent compound 2-Deoxy-D-Ribopyranose, has been a significant subset of this research, driven by their presence in biologically important molecules like DNA.

Current academic research continues to leverage the oxane-2,4,5-triol scaffold and its derivatives for various applications in medicinal chemistry and materials science. Researchers often use carbohydrates as an environmentally benign chemical feedstock to synthesize valuable building blocks. ru.nl The focus has shifted towards creating complex derivatives through synthetic modification to explore and enhance their biological activities.

Key areas of modern research include:

Synthesis of Bioactive Molecules: The oxane-triol scaffold is a starting point for synthesizing more complex molecules with potential therapeutic value. For example, research has been conducted on a derivative, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, which was isolated from the fruits of Syzygium densiflorum and studied computationally for its potential role in regulating blood glucose levels. researchgate.net

Development of Novel Materials: Derivatives of related sugar alcohols have been investigated for creating polymers with enhanced thermal and mechanical properties, such as polyesters and polyamides. researchgate.net

Probing Biological Systems: By attaching various functional groups—such as aminobenzoyl, phenoxy, or indole (B1671886) moieties—to the pyranose core, scientists create molecular probes to study interactions with proteins, cell membranes, and receptors. evitachem.comsmolecule.comnaturalproducts.net These studies are vital for understanding disease mechanisms and for rational drug design.

Table 2: Examples of Oxane-triol Derivatives in Chemical Research

| Derivative Name | Research Context/Application |

|---|---|

| 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol | Isolated from a natural source; studied via computational models for potential in blood glucose regulation. researchgate.net |

| (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | A complex polyol with potential biological activity; the aminoalkyl side chain may enhance cellular uptake for drug delivery systems. smolecule.com |

| 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol | A glycoside derivative with a pyridoindole core, investigated in pharmaceutical research for potential therapeutic applications. evitachem.com |

This table highlights a selection of complex derivatives based on the oxane-triol scaffold and their respective research interests.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PYHARJCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](COC1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analog Synthesis of 4s,5r Oxane 2,4,5 Triol

Glycosylation Reactions for the Formation of Complex Glycoconjugates

The synthesis of 2-deoxyglycosides is a challenging yet crucial transformation in carbohydrate chemistry, essential for creating nucleoside analogs, antibiotics, and other natural products. The primary difficulty arises from the absence of a hydroxyl group at the C-2 position, which precludes the use of neighboring group participation to control the stereochemical outcome at the anomeric center (C-1). Consequently, glycosylation reactions with 2-deoxy-D-ribose donors often yield a mixture of α and β anomers. mdpi.com

Various methods have been developed to address this challenge:

Direct Glycosylation with Activated Donors: This approach involves activating a 2-deoxy-D-ribose derivative (the glycosyl donor) for reaction with a nucleophilic acceptor. Common donors include glycosyl halides (bromides and chlorides), acetates, and thioglycosides. nih.gov The choice of promoter and reaction conditions is critical for achieving selectivity. For instance, activating 2-deoxyglycopyranosyl diethyl phosphites with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures has been shown to favor β-selective glycosylations. mdpi.com Similarly, in situ generation of highly reactive 2-deoxyglycosyl iodides from acetates using TMSI can lead to clean inversion of configuration in reactions with phenoxides, representing an SN2-type glycosylation. nih.govacs.org

Enzymatic Synthesis: Nucleoside 2'-deoxyribosyltransferases (NDTs) offer a powerful alternative to chemical methods. These enzymes catalyze the transfer of the 2-deoxyribosyl moiety from a donor nucleoside to a new nucleobase acceptor. This approach is highly stereoselective, typically yielding the biologically relevant β-anomer exclusively. The type II NDT from Lactobacillus leichmannii (LlNDT-2) has demonstrated broad substrate tolerance, enabling the gram-scale synthesis of various purine (B94841) and pyrimidine (B1678525) 2'-deoxyribonucleoside analogs with high conversion rates. nih.gov

Below is a table summarizing representative chemical glycosylation methods for 2-deoxy sugars.

| Glycosyl Donor | Promoter/Activator | Typical Selectivity | Reference |

| 2-Deoxyglycosyl Bromide | Silver salts (Koenigs-Knorr) | Mixture of α/β | nih.govacs.org |

| 2-Deoxyglycosyl Acetate | BCl₃ (to form chloride in situ) | Moderately β-selective | mdpi.com |

| 2-Deoxythioglycoside | N-Bromosuccinimide (NBS) | Dependent on conditions | nih.gov |

| 2-Deoxyglycosyl Phosphite | TMSOTf (-94 °C) | β-selective | mdpi.com |

Site-Selective Chemical Modifications of Hydroxyl Functionalities

The presence of multiple hydroxyl groups on the (4S,5R)-oxane-2,4,5-triol ring necessitates the use of protecting group strategies to achieve site-selective modifications. The relative reactivity of the hydroxyl groups can be exploited, although the differentiation between the secondary hydroxyls at C-3 and C-4 can be challenging. In the furanose (five-membered ring) form of 2-deoxy-D-ribose, the primary C-5 hydroxyl is typically the most reactive due to reduced steric hindrance.

Common strategies involve:

Protection of the Primary Hydroxyl: In the furanose form, the C-5 hydroxyl can be selectively protected using bulky reagents like trityl chloride (TrCl) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like pyridine (B92270) or imidazole. google.comhighfine.com

Protection of Vicinal Diols: The cis-diol at C-3 and C-4 in some isomers can be protected as an acetal (B89532), such as an acetonide (using acetone) or a benzylidene acetal (using benzaldehyde). harvard.edu

General Protection: All hydroxyl groups can be protected simultaneously using reagents like benzyl (B1604629) bromide (BnBr) under Williamson ether synthesis conditions or by converting them to esters (e.g., acetates or benzoates). highfine.com

Subsequent selective deprotection allows for the modification of a single hydroxyl site. For example, a trityl group is acid-labile and can be removed under mild acidic conditions, while silyl (B83357) ethers are typically removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). highfine.comharvard.edu

The following table outlines common protecting groups for hydroxyl functionalities.

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | TBAF (Fluoride source) |

| Trityl (Triphenylmethyl) | Tr | TrCl, Pyridine | Mild Acid (e.g., TsOH, AcOH) |

| Acetyl | Ac | Ac₂O, Pyridine | Base (e.g., NaOMe, NH₃) |

| p-Methoxybenzyl | PMB | PMBCl, NaH | DDQ or CAN (Oxidative) |

Synthesis of Bioisosteric Analogs and Conformationally Restricted Derivatives

Modifying the core structure of this compound is a key strategy in drug design to enhance biological activity, improve metabolic stability, or probe interactions with biological targets. This involves creating bioisosteres (molecules with similar physical or chemical properties) and conformationally restricted analogs.

Bioisosteric Analogs:

Thiosugars: Replacement of the ring oxygen (O-4) with a sulfur atom yields 4'-thionucleosides. These analogs often exhibit enhanced metabolic stability and potent biological activities. For example, 2'-deoxy-4'-thiocytidine acts as a powerful inhibitor of DNA methyltransferase I. The synthesis of these compounds can be achieved starting from 2-deoxy-D-ribose through a multi-step sequence that involves stereoinversion at C-4 and subsequent ring closure with a sulfur nucleophile. nih.gov

Carbasugars: In these analogs, the ring oxygen is replaced by a methylene (B1212753) (-CH₂) group, creating a carbocyclic ring. This modification prevents enzymatic cleavage of the glycosidic bond. The synthesis of carbasugar analogs often employs advanced organic chemistry techniques, such as ring-closing metathesis (RCM), starting from chiral precursors derived from 2-deoxy-D-ribose. uu.nl

Conformationally Restricted Derivatives: Locking the flexible pyranose ring into a specific conformation can enhance binding affinity to a target enzyme or receptor by reducing the entropic penalty of binding. A prominent example is the synthesis of North-methanocarbathymidine (N-MCT), an antiviral agent. Its core structure is a rigid bicyclo[3.1.0]hexane framework, which is synthesized from 2-deoxy-D-ribose and serves to lock the sugar pucker in a conformation favorable for biological activity. biosynth.com Another strategy involves creating a new ring system that constrains the sugar-phosphate backbone, such as the 1,3,2-dioxaphosphorinane (B14751949) ring, which has been used to control the torsional angles in oligonucleotide analogs. nih.gov

| Analog Type | Structural Modification | Example Compound | Synthetic Precursor |

| Thiosugar | Ring oxygen (O4) replaced by Sulfur (S) | 2'-Deoxy-4'-thiocytidine | 2-Deoxy-D-ribose |

| Carbasugar | Ring oxygen (O4) replaced by Carbon (CH₂) | 2-Deoxy-2-fluorocarbagalactose | 2-Deoxy-L-ribose aldehyde |

| Bicyclic Analog | Fused cyclopropane (B1198618) ring | North-methanocarbathymidine | 2-Deoxy-D-ribose |

| Backbone-Constrained | Fused 1,3,2-dioxaphosphorinane ring | D-CNA oligonucleotides | 2-Deoxy-D-ribose derivatives |

Utilization of this compound as a Versatile Chiral Building Block

The inherent chirality of 2-deoxy-D-ribose makes it an invaluable starting material in the "chiral pool" for the asymmetric synthesis of complex molecules. nih.govresearchgate.net Its well-defined stereocenters can be carried through synthetic sequences to produce enantiomerically pure target compounds, avoiding the need for costly resolution steps or complex asymmetric catalysts.

Notable applications include:

Synthesis of Natural Products: 2-Deoxy-D-ribose has been used as the starting point for the total synthesis of complex natural products, including the polycyclic ether (-)-brevenal and the marine-derived (+)-obtusenyne. biosynth.com

Preparation of Chiral Intermediates: It serves as a precursor for versatile chiral 5-carbon building blocks, such as syn- and anti-3,5-dihydroxy-6-heptenoates, which are useful intermediates for the synthesis of polyols. biosynth.comresearchgate.net

Synthesis of Heterocycles: Through transformations like reductive amination, 2-deoxy-D-ribose can be converted into valuable chiral heterocycles, such as 3,4-disubstituted piperidine (B6355638) derivatives, without the need for extensive protecting group manipulations. nih.govresearchgate.net

Enantiomeric Synthesis: In a demonstration of its synthetic utility, 2-deoxy-D-ribose has been used as the starting material for a short and efficient synthesis of its own enantiomer, 2-deoxy-L-ribose, a valuable compound for the synthesis of L-nucleoside analogs used in antiviral therapies. biosynth.comgoogle.com

The diverse transformations of 2-deoxy-D-ribose highlight its status as a foundational chiral building block in modern organic synthesis, enabling access to a wide array of complex and biologically significant molecules. biosynth.com

Molecular Mechanisms of Action of 4s,5r Oxane 2,4,5 Triol Derivatives in Biological Systems

Identification and Characterization of Specific Molecular Targets Interacting with Oxane-Triol Scaffolds

The biological activity of any compound is predicated on its ability to interact with specific molecular targets within a biological system. For derivatives of (4S,5R)-oxane-2,4,5-triol, a key area of investigation is their potential to modulate the activity of enzymes and receptors implicated in various disease states.

Enzyme Inhibition Kinetics and Mechanistic Studies

The oxane-triol scaffold, with its stereochemically defined hydroxyl groups, presents a versatile platform for the design of enzyme inhibitors. The spatial arrangement of these functional groups can facilitate precise interactions with the active sites of target enzymes, leading to potent and selective inhibition. Key enzymes of therapeutic interest include Dipeptidyl Peptidase-IV (DPP-IV), Protein-Tyrosine Phosphatase 1B (PTP1B), Glucokinase (GK), and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. nih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govmdpi.com Derivatives of the oxane-triol scaffold could potentially mimic the dipeptide substrate of DPP-IV, binding to the active site and preventing the degradation of incretins. Mechanistic studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the kinetic parameters such as the inhibition constant (Kᵢ).

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net The hydroxyl groups on the oxane-triol ring could engage in hydrogen bonding interactions with key residues in the active site of PTP1B, leading to its inhibition. Kinetic analyses are crucial to quantify the potency of these interactions and to understand the structure-activity relationships.

Glucokinase (GK): Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion and hepatic glucose metabolism. nih.govnih.gov Small molecule activators of glucokinase (GKAs) are being investigated as potential treatments for type 2 diabetes. nih.gov The oxane-triol scaffold could serve as a starting point for the design of novel GKAs.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and diabetes. researchgate.netmdpi.comnih.gov The development of selective GSK-3β inhibitors is an active area of research. researchgate.net The polyhydroxylated nature of the oxane-triol scaffold could allow for specific interactions within the ATP-binding pocket or allosteric sites of GSK-3β.

| Enzyme Target | Potential Therapeutic Area | Rationale for Interaction with Oxane-Triol Scaffold |

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Mimicry of dipeptide substrate, hydrogen bonding with active site residues. |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | Hydrogen bonding of hydroxyl groups with the catalytic site. |

| Glucokinase (GK) | Type 2 Diabetes | Potential allosteric activation through specific interactions. |

| Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases, Diabetes | Interactions with the ATP-binding site or allosteric pockets. |

Receptor Binding Profiling and Modulatory Effects

Beyond enzymatic targets, this compound derivatives may also exhibit affinity for various cell surface and intracellular receptors. The three-dimensional arrangement of substituents on the oxane ring can lead to specific recognition by receptor binding pockets. Techniques such as radioligand binding assays are employed to determine the binding affinity (Kᵢ or Kₐ) of these compounds for a panel of receptors. Understanding the receptor binding profile is crucial for identifying both on-target and potential off-target effects. The modulatory effects, whether agonistic or antagonistic, can then be characterized through functional assays that measure downstream signaling events.

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Congeners

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity. For the this compound scaffold, systematic modifications of the hydroxyl groups and other positions on the ring would be undertaken to probe the key interactions with their biological targets.

Key modifications for SAR studies would include:

Derivatization of hydroxyl groups: Esterification, etherification, or replacement with other functional groups to explore the importance of hydrogen bonding.

Introduction of substituents: Adding alkyl, aryl, or heterocyclic groups at various positions to probe steric and electronic effects.

Modification of the oxane ring: Ring contraction or expansion, or introduction of heteroatoms to alter the conformational properties of the scaffold.

The data generated from these studies would allow for the construction of a comprehensive SAR map, guiding the design of more potent and selective analogs.

| Modification | Rationale | Expected Impact on Activity |

| Esterification of -OH | Modulate polarity and hydrogen bonding capacity. | May increase cell permeability; activity will depend on the specific target interaction. |

| Introduction of a phenyl group | Explore potential for pi-stacking interactions. | Could significantly increase affinity if a hydrophobic pocket is present in the target. |

| Replacement of ring oxygen with sulfur | Alter ring pucker and electronic properties. | May lead to changes in binding affinity and selectivity. |

Dissection of Cellular and Subcellular Pathways Affected by Oxane-Triol Functionalities

The interaction of a this compound derivative with its molecular target is the initiating event in a cascade of cellular responses. To fully understand the compound's mechanism of action, it is essential to dissect the downstream cellular and subcellular pathways that are modulated.

Techniques such as Western blotting, quantitative PCR, and high-content imaging can be used to assess changes in protein expression, gene transcription, and cellular morphology. For example, if a derivative inhibits PTP1B, one would expect to see an increase in the phosphorylation of the insulin receptor and its downstream signaling proteins, such as Akt. Similarly, activation of glucokinase would lead to increased glycogen synthesis in hepatocytes, which can be quantified. By mapping these changes, a comprehensive picture of the compound's cellular effects can be constructed, providing a crucial link between molecular interaction and physiological response.

| Compound Class | Primary Molecular Target | Key Downstream Cellular Effect |

| DPP-IV Inhibitor | Dipeptidyl Peptidase-IV | Increased levels of active GLP-1 and GIP, leading to enhanced glucose-stimulated insulin secretion. |

| PTP1B Inhibitor | Protein-Tyrosine Phosphatase 1B | Increased phosphorylation of the insulin receptor and downstream signaling proteins. |

| Glucokinase Activator | Glucokinase | Increased glucose phosphorylation, leading to enhanced glycolysis and glycogen synthesis. |

| GSK-3β Inhibitor | Glycogen Synthase Kinase-3β | Modulation of multiple pathways, including glycogen metabolism and gene transcription. |

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation of Oxane 2,4,5 Triol Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For (4S,5R)-oxane-2,4,5-triol, NMR provides crucial insights into its configuration and conformational preferences.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The chemical shifts of the protons and carbons in the oxane ring are highly sensitive to their chemical environment and stereochemical orientation. Protons in axial positions typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. Analysis of the ¹H NMR spectrum, including chemical shifts and signal multiplicities, allows for the initial assignment of the relative stereochemistry.

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar (180°) relationship, commonly found between axial-axial protons in a chair conformation. Smaller coupling constants (1-5 Hz) suggest syn-clinal (gauche) relationships, such as those between axial-equatorial or equatorial-equatorial protons. By analyzing these J-values, the chair-like conformation of the oxane ring and the axial or equatorial disposition of the hydroxyl groups can be deduced.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful for confirming stereochemical assignments. wordpress.com These techniques detect through-space interactions between protons that are in close proximity (typically <5 Å). For instance, a strong NOE between protons H-2 and H-4 would suggest they are on the same face of the ring (cis), providing definitive evidence for their relative configuration.

Chiral Derivatizing Agents: To determine the absolute configuration, chiral derivatizing agents (CDAs) such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be employed. researchgate.netsci-hub.se These agents react with the hydroxyl groups of the enantiomeric oxanetriols to form diastereomeric esters. The differing spatial arrangement of the aromatic rings in these diastereomers induces distinct changes in the chemical shifts (Δδ) of nearby protons in the oxane ring, which can be correlated to the absolute configuration at the carbinol centers. researchgate.net

| Proton Position | Orientation | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |

|---|---|---|---|

| Axial | Ring Proton | ~3.5 - 4.0 | ³Jax-ax ≈ 8-13; ³Jax-eq ≈ 2-5 |

| Equatorial | Ring Proton | ~4.0 - 4.5 | ³Jeq-ax ≈ 2-5; ³Jeq-eq ≈ 1-3 |

| Anomeric | Axial (H-2ax) | ~4.5 - 4.8 | ³J2ax-3ax ≈ 8-10; ³J2ax-3eq ≈ 2-4 |

| Anomeric | Equatorial (H-2eq) | ~5.0 - 5.3 | ³J2eq-3ax ≈ 2-4; ³J2eq-3eq ≈ 1-3 |

Advanced Mass Spectrometry Techniques (e.g., GC-MS fragmentation analysis, LC-MS/MS) for Structural Confirmation and Derivatized Forms

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of polyhydroxylated compounds like oxane-2,4,5-triol (B12318635), derivatization is typically required for GC-MS analysis. researchgate.net A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized compound is more volatile and thermally stable. Under electron ionization (EI), the TMS-derivatized oxanetriol undergoes characteristic fragmentation. researchgate.net Cleavage of the oxane ring and losses of silyl (B83357) groups and fragments of the carbon skeleton produce a unique mass spectrum that can be used for identification and structural confirmation. researchgate.netwhitman.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. lcms.cz Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ are generated. suny.edu In tandem MS (MS/MS), this precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. For oxane-2,4,5-triol, characteristic fragmentations include sequential losses of water molecules (H₂O) and formaldehyde (B43269) (CH₂O) from the ring. mdpi.com The specific fragmentation pattern can help differentiate between stereoisomers, although this is often challenging without chromatographic separation.

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Likely Neutral Loss |

|---|---|---|---|---|

| Oxane-2,4,5-triol (MW: 134.13) | ESI+ | 135.06 ([M+H]⁺) | 117.05, 99.04 | H₂O, 2H₂O |

| Tris-TMS-Oxane-2,4,5-triol (MW: 350.64) | EI | 350.18 ([M]⁺˙) | 335.16, 260.12, 217.08, 147.07, 73.05 | CH₃, TMSOCH₂, TMSOH, C₅H₇O₂(TMS)₂, Si(CH₃)₃ |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. springernature.com This technique provides a three-dimensional model of the molecule as it exists in a crystalline lattice.

The process requires growing a high-quality single crystal of the compound. When X-rays are diffracted by the crystal, the resulting diffraction pattern can be used to calculate the electron density map and, consequently, the precise arrangement of every atom in the molecule, including their stereochemical relationships. ed.ac.uk

To determine the absolute configuration, anomalous dispersion effects are utilized. nih.gov When the crystal contains an atom that scatters X-rays anomalously (typically a "heavy" atom like a halogen or sulfur, but possible with lighter atoms using specific X-ray wavelengths), the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) are no longer identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the true absolute structure. nih.gov A Flack parameter close to zero for a given stereochemical model confirms its correctness. nih.gov

If the native compound does not crystallize well or lacks a strong anomalous scatterer, it can be derivatized with a chiral auxiliary of known absolute configuration or an entity containing a heavy atom. researchgate.netsci-hub.se Solving the crystal structure of the derivative reveals the relative stereochemistry of the entire molecule, and since the configuration of the auxiliary is known, the absolute configuration of the original oxanetriol can be inferred. sci-hub.se

| Parameter | Description | Significance |

|---|---|---|

| Space Group | Describes the symmetry elements of the crystal lattice. | Must be a non-centrosymmetric (chiral) space group for an enantiopure compound. ed.ac.uk |

| Flack Parameter (x) | A parameter refined against diffraction data to determine the absolute structure. | A value near 0 indicates the correct absolute configuration; a value near 1 indicates the inverted configuration. nih.gov |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Low values (typically < 0.05) indicate a good quality structure refinement. |

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is essential for separating stereoisomers and assessing the enantiomeric or diastereomeric purity of a sample. wikipedia.org These methods are crucial in both analytical and preparative scales to ensure the stereochemical integrity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation of non-volatile chiral compounds. nih.gov The separation is achieved using a chiral stationary phase (CSP). wikipedia.org CSPs are typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and can resolve a broad range of chiral compounds through a combination of interactions such as hydrogen bonding, dipole-dipole, and steric repulsion. The two enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and thus separation.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is a powerful technique with very high resolution. gcms.cz Chiral GC columns contain a stationary phase coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, enabling their separation.

Indirect Chiral Separations: An alternative approach involves derivatizing the oxanetriol with an enantiomerically pure chiral derivatizing agent. sigmaaldrich.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (either HPLC or GC). sigmaaldrich.comnih.gov This method is also useful for confirming the results from direct chiral separations.

These chromatographic techniques are quantitative, allowing for the determination of the enantiomeric excess (e.e.) or diastereomeric ratio of a sample by comparing the integrated peak areas of the separated stereoisomers.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Typical Application |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) | Hexane/Isopropanol mixtures | Analytical and preparative separation of enantiomers. |

| Chiral GC | Permethylated beta-cyclodextrin | Helium or Hydrogen | Analysis of enantiomeric purity of derivatized (e.g., acetylated) volatile analytes. |

| Indirect HPLC | Standard C18 (Reversed-Phase) | Acetonitrile/Water mixtures | Separation of diastereomeric esters formed with a chiral derivatizing agent. |

Natural Occurrence and Biosynthetic Pathways of Oxane Triol Containing Metabolites

Isolation and Characterization of Naturally Occurring Oxane-Triol Derivatives from Biological Sources

The direct isolation of (4S,5R)-oxane-2,4,5-triol in its free form from plants is not commonly reported. Instead, this oxane-triol core is typically found as a component of more complex glycosylated secondary metabolites. In these natural products, the sugar moiety is attached to an aglycone, which can be a flavonoid, a hydroquinone (B1673460), or another class of plant-specialized metabolite. The glycosylation of these aglycones often enhances their solubility and stability within the plant. nih.govfrontiersin.org

A notable example of a naturally occurring metabolite containing a derivative of this compound is oroxyquinone . nih.govresearchgate.netnih.govresearchgate.netpreprints.org This compound, identified as 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , was isolated from the leaves of the medicinal plant Oroxylum indicum. nih.govnih.govresearchgate.net The isolation process involved bioassay-guided fractionation of the plant's crude extract. Initial separation was achieved using silica (B1680970) gel chromatography, followed by purification utilizing preparative High-Performance Liquid Chromatography (HPLC). nih.gov

The characterization of oroxyquinone and the confirmation of its intricate structure, including the tetrahydropyran-triol moiety, were accomplished through a combination of advanced spectroscopic techniques. These methods are indispensable for elucidating the precise arrangement of atoms in novel natural products.

Table 1: Spectroscopic Data for the Characterization of Oroxyquinone nih.govresearchgate.net

| Spectroscopic Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Provided detailed information about the carbon-hydrogen framework of the molecule, helping to identify the individual structural components, including the sugar-like ring and the hydroquinone derivative. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determined the accurate molecular mass of the compound, which was found to be 330 g/mol , corresponding to the molecular formula C₁₃H₁₈N₂O₈. |

Another area where derivatives of this compound are of interest is in the study of plant growth regulators. Synthetic derivatives, such as 2'-deoxy-9-(β)-d-ribofuranosylpurines, which are related to naturally occurring cytokinins, have been prepared and studied for their biological activity, highlighting the significance of the deoxyribose moiety in molecular interactions within plant systems.

Elucidation of Enzymatic Biosynthetic Routes Leading to Oxane Ring Formation

The biosynthesis of the oxane ring in natural products is a complex process governed by specific enzymes. In the context of glycosylated metabolites, the formation of the oxane-triol moiety is intrinsically linked to the broader pathways of sugar metabolism and the subsequent attachment of these sugars to aglycones.

The biosynthesis of deoxy sugars like 2-deoxy-D-ribose originates from primary metabolism. The precursor, ribose-5-phosphate, undergoes a reduction reaction catalyzed by the enzyme ribonucleotide reductase . This enzymatic step is crucial as it removes the hydroxyl group at the 2' position of the ribose sugar, a defining feature of deoxyribose.

Once the deoxy sugar is synthesized, it is typically activated by conversion to a nucleoside diphosphate (B83284) sugar, such as UDP-2-deoxy-D-ribose. This activation step is a prerequisite for the subsequent glycosylation of aglycones. The enzymes responsible for transferring the sugar moiety to the acceptor molecule are known as glycosyltransferases (GTs) . cabidigitallibrary.orgnih.govresearchgate.net These enzymes exhibit a high degree of specificity for both the sugar donor and the aglycone acceptor.

In the case of hydroquinone-containing compounds like oroxyquinone, the biosynthesis would involve a GT that catalyzes the formation of an O-glycosidic bond between the 2-deoxy-D-ribose moiety and a hydroquinone derivative. nih.gov Research on plant cell cultures of Rauvolfia has demonstrated the ability of these cells to glucosylate exogenously supplied hydroquinone to produce arbutin, indicating the presence of efficient hydroquinone O-glucosyltransferases. nih.gov While the specific enzymes for oroxyquinone biosynthesis have not been fully characterized, the general mechanism is understood to follow this enzymatic logic.

The formation of the tetrahydropyran (B127337) ring itself within the sugar is a result of intramolecular hemiacetal formation, a fundamental chemical principle in carbohydrate chemistry that leads to the stable cyclic structure of the sugar.

Biomimetic Synthesis Approaches for Complex Natural Products Containing Oxane-Triol Cores

Biomimetic synthesis is a strategic approach in organic chemistry that aims to mimic nature's biosynthetic pathways to construct complex molecules. engineering.org.cnnih.gov This strategy often leads to more efficient and elegant syntheses of natural products by drawing inspiration from the enzymatic reactions that occur in living organisms. engineering.org.cnnih.gov The synthesis of molecules containing the oxane-triol core is an active area of research where biomimetic principles can be applied.

The construction of the tetrahydropyran (oxane) ring is a key challenge in the synthesis of many natural products. rsc.orgyork.ac.ukresearchgate.netbohrium.com A variety of synthetic methods have been developed to achieve this, some of which are inspired by proposed biosynthetic steps. nih.gov Common strategies for forming tetrahydropyran rings include:

Intramolecular Epoxide Ring Opening: This method mimics the enzymatic cyclization of an epoxy-alcohol precursor to form the cyclic ether. nih.gov

Prins Cyclization: A reaction that combines an alkene and an aldehyde, often catalyzed by a Lewis acid, to form a tetrahydropyran ring.

Hetero-Diels-Alder Reactions: A powerful cycloaddition reaction that can form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran.

Oxa-Michael Additions: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester to form the oxane ring. nih.gov

In the context of glycosylated natural products, a biomimetic approach would not only focus on the formation of the oxane ring of the sugar but also on the strategic glycosylation of the aglycone. Recently, researchers have developed a "cap and glycosylate" technology inspired by natural processes. specialchem.com This method allows for the conversion of naturally occurring sugars into various glycosides without the need for extensive protecting-group chemistry, which is a common and often inefficient part of traditional carbohydrate synthesis. specialchem.com This approach involves the activation of the anomeric hydroxyl group of the unprotected sugar, followed by a stereocontrolled coupling with the desired aglycone. specialchem.com Such innovative strategies hold great promise for the efficient and sustainable synthesis of complex natural products containing the this compound core and their derivatives.

Future Prospects and Emerging Research Areas for 4s,5r Oxane 2,4,5 Triol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex carbohydrates and their mimetics has traditionally been a labor-intensive process. However, the advent of flow chemistry and automated synthesis is set to revolutionize the production of molecules like (4S,5R)-oxane-2,4,5-triol and its derivatives.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch methods, including enhanced reaction control, improved safety, and scalability. For the synthesis of oxane-triol derivatives, flow chemistry can enable precise control over glycosylation reactions, which are often sensitive to reaction conditions. The ability to rapidly screen and optimize reaction parameters in a continuous system can lead to higher yields and stereoselectivity. While specific studies on the flow synthesis of this compound are still emerging, the principles have been successfully applied to other carbohydrate syntheses, suggesting a promising future for this approach.

Automated solid-phase synthesis has already made significant strides in the production of oligosaccharides. nih.govillinois.edu This technology, akin to the automated synthesis of peptides and oligonucleotides, allows for the sequential addition of monosaccharide units to a solid support, with each coupling and deprotection step being precisely controlled by a synthesizer. nih.gov The incorporation of 2-deoxysugar building blocks, such as derivatives of this compound, into these automated protocols is an active area of research. nih.gov The development of suitable glycosyl donors of this compound that are compatible with automated synthesizers will be crucial for the rapid assembly of oligosaccharides containing this deoxysugar unit. nih.gov This will facilitate the creation of libraries of novel glycomimetics for biological screening.

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, ease of scalability, and potential for multi-step continuous processes. |

| Automated Synthesis | Rapid synthesis of derivatives, access to complex oligosaccharide analogues, high-throughput screening of synthetic routes, and reduced manual labor and human error. nih.govillinois.edu |

Exploration of Novel Biological Targets beyond Current Paradigms

Deoxysugars are integral components of numerous bioactive natural products, including antibiotics and anticancer agents, where they often play a crucial role in the molecule's interaction with its biological target. mwbioprocessing.comrsc.org The unique structural and electronic properties of this compound, conferred by the absence of the C2 hydroxyl group, make it an attractive scaffold for exploring novel biological targets.

Traditionally, carbohydrate-based drugs have targeted well-known carbohydrate-binding proteins like lectins and glycosidases. However, emerging research is focused on identifying unconventional targets for glycomimetics. Deoxysugars, in particular, are being investigated for their potential to modulate a wider range of biological processes. rsc.org These specialized sugars are of increasing interest to researchers for developing new therapeutics by altering the sugar substituents. mwbioprocessing.com

Future research may focus on the following novel target areas for this compound derivatives:

Modulation of Host-Pathogen Interactions: Many viruses and bacteria utilize host cell surface glycans for attachment and entry. Glycomimetics that mimic these structures can act as competitive inhibitors. The unique shape of this compound could be exploited to design specific inhibitors of viral or bacterial adhesion.

Targeting Transcription Factors: Some transcription factors are regulated by O-GlcNAcylation, a form of glycosylation. Derivatives of this compound could potentially interfere with this process, offering a novel approach to cancer therapy.

Interference with Signal Transduction Pathways: Cell surface glycans are involved in various signaling cascades. Glycomimetics based on this compound could be designed to modulate these pathways, with potential applications in immunology and developmental biology. A host-directed therapy targeting a host pathway could have the potential to be a broad-spectrum anti-viral agent.

Application in Supramolecular Chemistry and Materials Science

The hydroxyl groups of this compound provide sites for non-covalent interactions, making it a valuable building block for supramolecular chemistry and the development of novel biomaterials.

In supramolecular chemistry, the focus is on the assembly of molecules through non-covalent interactions such as hydrogen bonding, and hydrophobic and electrostatic interactions. Carbohydrate derivatives are attractive components for supramolecular systems due to their chirality, multivalency, and biocompatibility. This compound can be functionalized to create amphiphilic molecules that self-assemble into well-defined nanostructures like micelles, vesicles, or hydrogels.

Supramolecular hydrogels are a particularly promising area. These are water-swollen networks held together by reversible, non-covalent bonds. Hydrogels based on carbohydrate derivatives are being explored for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. By incorporating this compound into polymer backbones or as cross-linking agents, it may be possible to create hydrogels with tunable mechanical properties and stimuli-responsiveness. nih.govnih.govrsc.org

In materials science , the incorporation of this compound into polymers could lead to new materials with enhanced properties. For example, glycopolymers containing this deoxysugar could exhibit improved biocompatibility and biodegradability. There is also potential for the development of "smart" materials that respond to specific biological cues. While the direct application of this compound in materials science is still a nascent field, the broader research on carbohydrate-based materials suggests a high potential for future developments.

Advanced Methodologies for Rational Design and Lead Optimization in Drug Discovery Tools

The development of effective therapeutic agents based on this compound requires sophisticated tools for rational drug design and lead optimization. nih.gov Native carbohydrates often suffer from weak binding affinities and poor pharmacokinetic properties, which can be overcome through the development of glycomimetics. nih.govnih.gov

Computational drug design is playing an increasingly important role in this process. mdpi.commdpi.com Techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will interact with their biological targets. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. For instance, computational studies on halogen-substituted derivatives of 2-deoxy-D-glucose have provided insights into their interactions with proteins. nih.gov

Lead optimization is the iterative process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.combiobide.com For glycomimetic drugs derived from this compound, key optimization strategies may include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the oxane ring and its substituents to understand their impact on biological activity. patsnap.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve drug-like characteristics.

Conformational Constraint: Locking the molecule into a specific conformation that is optimal for binding to its target.

The integration of these advanced methodologies will be crucial for unlocking the full therapeutic potential of this compound and its analogs. By combining computational design with efficient synthesis and thorough biological evaluation, researchers can accelerate the discovery of novel drugs based on this promising deoxysugar scaffold.

Q & A

Q. What stereoselective synthesis methods are recommended for (4S,5R)-oxane-2,4,5-triol to ensure correct configuration?

- Methodological Answer : Synthesis should prioritize stereochemical control via chiral starting materials or catalysts. For example, oxane-ring formation can be achieved through epoxide ring-opening reactions using nucleophilic triols under acidic conditions. Purification via reverse-phase HPLC (as in for X-Gal purification) or column chromatography ensures removal of diastereomeric byproducts . Confirmation of stereochemistry requires NMR (e.g., NOESY for spatial proximity analysis) and polarimetry .

Q. How can the structural identity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to assign hydroxyl and methylene protons, with DEPT-135 for carbon hybridization. Compare with databases like mzCloud () for oxane derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO) and fragmentation patterns. Reference , where UPLC-PDA-MS validated similar glycosides .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as done for related oxane-triols in .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Use size-exclusion chromatography to separate by molecular weight, followed by ion-exchange chromatography to remove charged impurities. Final polishing with preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity, as demonstrated for arbutin derivatives in .

Advanced Research Questions

Q. How can metabolomic studies elucidate the role of this compound in biological pathways?

- Methodological Answer : Employ GC/MS or LC-MS-based untargeted metabolomics ( ) to track the compound in cellular extracts. Use SIMCA (Soft Independent Modeling of Class Analogy) for multivariate analysis to identify correlations with other metabolites (e.g., sugars or amines in ). Isotopic labeling (e.g., C-glucose) can trace its biosynthetic origin .

Q. What computational approaches predict the enzyme interaction profile of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock or DOCK6) assesses binding affinity to enzymes like tyrosinase or phosphatases. Reference , where docking scores and LogP values predicted inhibitor efficacy for similar oxane derivatives. MD simulations (GROMACS) evaluate stability of enzyme-ligand complexes .

Q. How should researchers address contradictory reports on the bioactivity of this compound?

- Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, solvent). Validate activity via orthogonal methods:

- In vitro enzyme assays (e.g., tyrosinase inhibition, referencing for arbutin’s dual role as substrate/inhibitor) .

- Cell-based models to assess cytotoxicity or antioxidant effects (e.g., DPPH/ABTS assays).

- Cross-validate with structural analogs (e.g., α-arbutin in ) to identify functional group contributions .

Q. What analytical techniques characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.